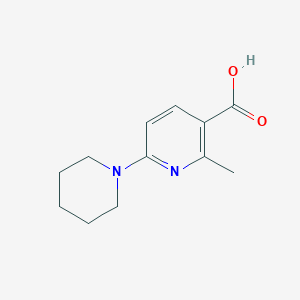

2-Methyl-6-(piperidin-1-yl)nicotinic acid

Description

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

2-methyl-6-piperidin-1-ylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H16N2O2/c1-9-10(12(15)16)5-6-11(13-9)14-7-3-2-4-8-14/h5-6H,2-4,7-8H2,1H3,(H,15,16) |

InChI Key |

LMFJRIJRSYYDEC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCCCC2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 6 Piperidin 1 Yl Nicotinic Acid

Elaboration of the Nicotinic Acid Scaffold

The core of 2-Methyl-6-(piperidin-1-yl)nicotinic acid is a substituted nicotinic acid, a derivative of pyridine-3-carboxylic acid. The synthesis of such scaffolds relies on established methods for pyridine (B92270) ring formation and subsequent functionalization.

Established Synthetic Pathways for Substituted Pyridines

The synthesis of substituted pyridines is a well-developed field in organic chemistry, with numerous methods available for constructing the pyridine ring. baranlab.org These methods often involve condensation reactions of carbonyl compounds or cycloaddition reactions. baranlab.org Classical methods like the Hantzsch pyridine synthesis and its variations allow for the construction of dihydropyridines, which can then be oxidized to the corresponding pyridines. mdpi.comresearchgate.net This approach offers a modular way to introduce substituents at various positions of the pyridine ring.

Modern synthetic strategies have expanded the toolbox for pyridine synthesis, including transition-metal-catalyzed cross-coupling reactions and C-H functionalization approaches. nih.govacs.orgorganic-chemistry.org For instance, cascade reactions involving copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates can lead to highly substituted pyridines in good yields. nih.gov Another approach involves the condensation of β-enamine carbonyl compounds with a C1 unit source like rongalite to assemble the pyridine ring. mdpi.com

| Synthetic Method | Description | Key Features |

| Hantzsch Pyridine Synthesis | A multicomponent reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or a primary amine. mdpi.comresearchgate.net | Forms a dihydropyridine (B1217469) intermediate that requires subsequent oxidation. Allows for the synthesis of symmetrically and asymmetrically substituted pyridines. baranlab.org |

| Copper-Catalyzed Cascade Reaction | Involves N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and oxidation. nih.gov | A modular method that provides access to highly substituted pyridines with good functional group tolerance. nih.gov |

| Rongalite-Mediated Synthesis | An oxidative coupling of β-enamine carbonyl compounds with rongalite, which acts as a C1 source for the pyridine ring assembly. mdpi.com | A facile method for preparing tetrasubstituted pyridines with broad functional group tolerance. mdpi.com |

Selective Functionalization at the Pyridine Core

Once the pyridine ring is formed, selective functionalization is crucial for introducing the desired substituents. The electronic nature of the pyridine ring, being electron-deficient, dictates its reactivity. Electrophilic aromatic substitution is generally difficult and requires harsh conditions, while nucleophilic substitution is more facile, particularly at the 2- and 4-positions.

Direct C-H functionalization has emerged as a powerful tool for the selective introduction of functional groups onto the pyridine core, avoiding the need for pre-functionalized starting materials. nih.govbohrium.com These methods often employ transition metal catalysts to achieve regioselectivity. For instance, meta-selective C-H functionalization of pyridines, which is inherently challenging due to the electronic properties of the ring, can be achieved using directing groups or temporary dearomatization strategies. nih.govbohrium.comnih.gov

Visible-light-driven photocatalysis offers a mild and transition-metal-free alternative for the site-selective functionalization of pyridinium (B92312) derivatives. acs.org This approach can be used to install various functionalities, such as phosphinoyl and carbamoyl (B1232498) moieties, onto the pyridine scaffold. acs.org

Strategies for Piperidine (B6355638) Moiety Introduction

The introduction of the piperidine moiety onto the nicotinic acid scaffold is a key step in the synthesis of this compound. This can be achieved through direct amination or by using pre-functionalized building blocks.

Direct Amination and Coupling Reactions

Direct amination of the pyridine ring is a common strategy for introducing the piperidine group. This typically involves the reaction of a suitably activated pyridine derivative with piperidine. For example, pyridine N-oxides can be activated with reagents like tosyl anhydride, facilitating nucleophilic attack by an amine at the 2-position. researchgate.net This method has been shown to be effective for the 2-amination of pyridines and quinolines with good yields and regioselectivity. researchgate.net

Another approach involves the conversion of pyridines into phosphonium (B103445) salts, which can then react with nucleophiles like sodium azide (B81097) to form iminophosphoranes. nih.gov These intermediates are versatile precursors to various nitrogen-containing functional groups. nih.gov

| Reaction Type | Description | Key Features |

| Pyridine N-oxide Amination | Activation of a pyridine N-oxide with an activating agent (e.g., Ts2O) followed by reaction with an amine. researchgate.net | Provides a general and efficient method for the 2-amination of pyridines with high yields and selectivity. researchgate.net |

| Phosphonium Salt-Mediated Amination | Conversion of a pyridine to a phosphonium salt, which then reacts with an azide source to form an iminophosphorane. nih.gov | A straightforward process with precise regioselectivity, applicable to a range of heterocycles. nih.gov |

Utilization of Substituted Piperidine Building Blocks

An alternative strategy involves the use of pre-functionalized piperidine building blocks. This approach is particularly useful when specific substitution patterns on the piperidine ring are desired. The synthesis of these building blocks often starts from the hydrogenation of corresponding pyridine derivatives. researchgate.netnih.gov Catalytic hydrogenation of pyridines to piperidines can be achieved using various metal catalysts like nickel, cobalt, or ruthenium at elevated temperatures. wikipedia.org Milder conditions can lead to partially hydrogenated derivatives. wikipedia.org

Once the substituted piperidine is obtained, it can be coupled to the nicotinic acid scaffold through various cross-coupling reactions. For instance, if the nicotinic acid derivative has a suitable leaving group (e.g., a halogen), a nucleophilic aromatic substitution reaction with the substituted piperidine can be employed.

Derivatization and Further Chemical Reactivity of this compound

The presence of the carboxylic acid group and the substituted pyridine ring in this compound offers opportunities for further chemical transformations and derivatization.

The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction to an alcohol. For example, esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. chemicalbook.com Derivatization of the carboxylic acid group is a common strategy in medicinal chemistry to modify the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group at the 3-position of the pyridine ring is a primary site for chemical modification, allowing for the synthesis of various derivatives such as esters and amides. These transformations are standard organic reactions and are well-documented for nicotinic acid and its analogues. google.comorientjchem.org

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. A common approach is Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.comorientjchem.org Alternatively, solid acid catalysts like molybdenum on silica (B1680970) have been used for the esterification of nicotinic acid, offering a potentially more environmentally friendly route. orientjchem.org For this compound, reaction with an alcohol (R-OH) under acidic conditions would yield the corresponding ester. This reaction is typically driven to completion by removing the water formed during the reaction.

Amide Formation: The synthesis of amides from the carboxylic acid functionality is another key transformation. This can be accomplished by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with a primary or secondary amine to form the desired amide. Another common method involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the direct reaction between the carboxylic acid and an amine. A historical method for producing nicotinamide (B372718) involves the esterification of nicotinic acid followed by treatment with ammonium (B1175870) hydroxide. google.com

| Reaction Type | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Isopropanol), Acid Catalyst (e.g., H₂SO₄), Reflux | Methyl or Isopropyl 2-methyl-6-(piperidin-1-yl)nicotinate | orientjchem.orggoogle.com |

| Amide Formation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R¹R²NH) | N,N-Disubstituted 2-methyl-6-(piperidin-1-yl)nicotinamide | google.com |

| Amide Formation (Direct Coupling) | Amine (R¹R²NH), Coupling Agent (e.g., DCC, EDC) | N,N-Disubstituted 2-methyl-6-(piperidin-1-yl)nicotinamide | - |

Transformations Involving the Pyridine Nitrogen Atom

The nitrogen atom within the pyridine ring retains basic and nucleophilic character, making it susceptible to reactions like N-oxidation and quaternization. These modifications alter the electronic properties of the pyridine ring and can be a key step in the synthesis of further derivatives.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). The oxidation of nicotinic acid to nicotinic acid N-oxide is a known transformation. wikipedia.org This reaction introduces an oxygen atom onto the nitrogen, which can influence the reactivity of the pyridine ring, for instance, by facilitating nucleophilic substitution at the 2- and 6-positions. For certain pyridylmethylpiperidine derivatives, the resulting pyridine-N-oxides have been investigated as potential metabolites or prodrugs with altered pharmacokinetic profiles. google.com

Quaternization: As a tertiary amine, the pyridine nitrogen can react with alkyl halides to form quaternary pyridinium salts. researchgate.net This reaction, known as the Menshutkin reaction, typically involves treating the pyridine derivative with an alkyl halide (e.g., methyl iodide). Such quaternization reactions have been studied for various pyridine derivatives, with reaction rates influenced by the steric and electronic effects of both the pyridine and the alkylating agent. nih.gov A notable subsequent reaction for nicotinic acid involves methylation followed by oxidation, which can convert the pyridine ring into an N-methyl-2-pyridone derivative. nih.gov

| Reaction Type | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| N-Oxidation | Peroxy acid (e.g., m-CPBA) or H₂O₂ in Acetic Acid | This compound N-oxide | wikipedia.orggoogle.com |

| Quaternization (N-Alkylation) | Alkyl Halide (e.g., CH₃I) in a suitable solvent | 1-Alkyl-3-carboxy-2-methyl-6-(piperidin-1-yl)pyridinium halide | researchgate.netnih.gov |

| Pyridone Formation | 1. Methylating Agent 2. Oxidizing Agent (e.g., K₃[Fe(CN)₆]) | 1,2-Dimethyl-6-(piperidin-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | nih.gov |

Modifications of the Piperidine Ring System

Direct modification of the N-aryl piperidine ring in a fully formed molecule can be challenging, and often, desired substituents are introduced by using a functionalized piperidine during the initial synthesis. However, certain transformations of the piperidine ring itself are chemically feasible.

Dehydrogenation: The piperidine ring can be aromatized to a pyridine ring through catalytic dehydrogenation. This process typically requires high temperatures (300-420 °C) and a metal catalyst, such as copper, nickel, and chromium on a support like silicon dioxide. google.com Various catalysts, including supported iridium pincer complexes, have been explored for the dehydrogenation of piperidine derivatives. scispace.com This transformation would convert the this compound into a bipyridine derivative.

Substitution via Functionalized Piperidines: The most practical and common method for introducing functionality onto the piperidine ring is to use a pre-substituted piperidine in the nucleophilic aromatic substitution step of the synthesis. For example, reacting 6-chloro-2-methylnicotinic acid with 4-methylpiperidine (B120128) would yield 2-Methyl-6-(4-methylpiperidin-1-yl)nicotinic acid. A wide variety of substituted piperidines are commercially available or can be synthesized, allowing for extensive modification at positions 2, 3, and 4 of the piperidine ring. ajchem-a.comnih.gov

| Reaction Type | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Dehydrogenation (Aromatization) | High Temperature (300-420 °C), Catalyst (e.g., Cu/Ni/Cr on SiO₂) | Bipyridine derivative | google.comscispace.com |

| Incorporation of Substituted Piperidine | Use of a substituted piperidine (e.g., 4-methylpiperidine) during initial synthesis | Derivative with a substituted piperidine ring | ajchem-a.comnih.gov |

Structure Activity Relationship Sar Studies and Pharmacophore Modeling of 2 Methyl 6 Piperidin 1 Yl Nicotinic Acid Analogues

Systematic Investigation of Substituent Effects on Pyridine (B92270) Ring

The pyridine ring is a central scaffold in many biologically active compounds, and its substitution pattern plays a pivotal role in modulating interactions with biological targets. nih.gov For analogues of 2-Methyl-6-(piperidin-1-yl)nicotinic acid, the electronic and steric properties of substituents on the pyridine ring are critical determinants of activity.

Research into related 6-substituted nicotine (B1678760) analogues has shown that the lipophilic (π) and steric nature of substituents at the 6-position significantly influence affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net While increased lipophilicity at this position can contribute positively to receptor affinity, this effect is modulated by the substituent's size; larger, bulkier groups tend to decrease affinity. researchgate.net This suggests a defined pocket size at the receptor binding site.

A quantitative analysis of fifteen 6-substituted nicotine analogues revealed that neither electronic (σ) nor lipophilic (π) parameters alone could adequately explain the observed binding affinities, which ranged from 0.45 nM to over 10,000 nM. researchgate.net However, a multiparameter equation combining lipophilicity (π) and the molar volume of the substituent (Δ MOL VOL) provided a strong correlation (r = 0.970), indicating that both properties are key to receptor interaction. researchgate.net This highlights the intricate balance between a substituent's ability to engage in hydrophobic interactions and its physical size, which must be accommodated by the receptor.

Electrophilic substitution on the pyridine ring generally occurs at the 3-position due to the electron-withdrawing nature of the nitrogen atom, which deactivates the 2-, 4-, and 6-positions. uomosul.edu.iq However, in the context of SAR, synthetic chemistry allows for the introduction of groups at various positions to probe the receptor environment. Studies on other pyridine-containing compounds have shown that the position and nature of groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) can enhance biological effects, whereas halogens or other bulky groups may reduce activity. nih.gov

| Substituent at 6-Position | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| -Br (Bromo) | 0.45 | researchgate.net |

| -F (Fluoro) | 1.1 | researchgate.net |

| -OCH3 (Methoxy) | 22 | researchgate.net |

Stereochemical Influence and Conformational Analysis of the Piperidine (B6355638) Moiety

Studies on piperidine derivatives interacting with nicotinic receptors have demonstrated the importance of the substitution pattern. For instance, 2,6-disubstituted piperidines, a class that includes the parent compound's structural motif, are known to interact with sites associated with the receptor-gated ion channel. nih.gov The stereoisomers of these compounds, such as the cis and trans isomers of 2-methyl-6-n-undecanyl piperidine, were found to be equipotent, suggesting that for certain interactions, the receptor can accommodate both configurations. nih.gov

However, in other systems, conformational rigidity can be beneficial. Introducing bridged structures within the piperidine ring constrains its conformational flexibility, which can help in achieving a receptor-preferred conformation and potentially increase binding affinity. nih.gov For example, replacing a flexible piperidine with a more rigid quinuclidine (B89598) analogue has been shown to maintain high affinity, indicating that the receptor's binding pocket can tolerate significant steric bulk and that a pre-organized conformation may be advantageous. nih.gov The analysis of different bridged piperidines suggests that the receptor-preferred conformation might deviate from a simple chair state, and exploring boat-constrained or twist-boat conformations can lead to the discovery of more potent ligands. nih.govwhiterose.ac.uk This systematic exploration of the piperidine's 3D chemical space is a powerful strategy for optimizing ligand-receptor interactions. whiterose.ac.uk

| Compound | Inhibitory Constant (Ki, µM) | Reference |

|---|---|---|

| cis-2-Methyl-6-n-undecanyl piperidine | 0.24 | nih.gov |

| trans-2-Methyl-6-n-undecanyl piperidine | 0.08 | nih.gov |

| 2,6-Dimethylpiperidine | 8.8 | nih.gov |

| 2-Methylpiperidine (B94953) | 600 | nih.gov |

Role of Linker Chemistry and Connectivity

In many bioactive molecules, a "linker" connects two or more key pharmacophoric elements. For this compound, the direct C-N bond between the pyridine ring (at position 6) and the piperidine nitrogen serves as the linker. In SAR studies of analogues, the nature of this connectivity is a variable that can be explored to optimize activity.

Modifications to a linker, such as altering its length, flexibility, and chemical nature, can have profound effects on the biological activity of a compound. nih.gov For instance, replacing a flexible linker with a more rigid unit, like a 1,2,3-triazole, can pre-organize the molecule into a more favorable conformation for receptor binding, potentially increasing potency. nih.gov In a study of metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists, replacing a flexible alkyne linker with a more rigid amide group was explored. nih.gov While many variations to the amide template were not well-tolerated, a few potent compounds were discovered, demonstrating that the specific chemistry of the linker is crucial for maintaining or improving activity. nih.gov

The linker's role is to position the connected moieties at an optimal distance and orientation relative to each other to allow for simultaneous and favorable interactions with the target receptor. The tolerance for different linker chemistries provides insight into the space available between binding pockets on the receptor surface.

Pharmacophore Elucidation for Targeted Biological Activity

A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For nicotinic agonists, the pharmacophore has long been understood to include a cationic nitrogen and a hydrogen bond acceptor. nih.gov

In the structure of this compound and its analogues, the protonated nitrogen of the piperidine ring (or a similar basic group) typically serves as the cationic center. This feature engages in a crucial cation-π interaction with a conserved tryptophan residue in the binding site of nicotinic receptors. nih.gov The second key feature is a hydrogen bond acceptor. For nicotine, this is the nitrogen atom of the pyridine ring. nih.gov Studies have confirmed that this pyridine nitrogen forms a hydrogen bond with a backbone NH group on the complementary subunit of the receptor, completing the classic two-point pharmacophore. nih.gov The carboxylic acid group on the nicotinic acid scaffold introduces an additional potential interaction point, which can further refine the pharmacophore model for this specific class of compounds.

Elucidating the precise pharmacophore helps rationalize the observed SAR and guides the design of new analogues with improved affinity and selectivity. By understanding which functional groups are essential for binding and their required spatial arrangement, medicinal chemists can focus on modifying other parts of the molecule to fine-tune its properties.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build mathematical models correlating the chemical structures of compounds with their biological activities. ijnrd.org These models are invaluable for predicting the activity of novel compounds, thereby saving significant time and resources in drug discovery. nih.gov

QSAR models are built using molecular descriptors, which are numerical representations of the physicochemical properties of molecules. mdpi.com These can be categorized as:

2D Descriptors: Derived from the 2D representation of a molecule, including constitutional, topological, and electronic properties (e.g., molecular weight, connectivity indices, dipole moment). nih.gov

3D Descriptors: Calculated from the 3D conformation of a molecule, describing its shape and steric properties. nih.gov

Commonly used statistical methods for building QSAR models include Multiple Linear Regression (MLR), which creates a linear equation, and more complex methods like Artificial Neural Networks (ANN), which can model non-linear relationships. chemmethod.com

For nicotinic acid derivatives, a QSAR study on 6-substituted nicotine analogues successfully correlated binding affinity with a combination of the lipophilic parameter (π) and a steric descriptor representing the volume of the substituent (Δ MOL VOL). researchgate.net The resulting equation allowed for the accurate prediction of affinity for compounds within the series. Such models provide a quantitative framework for understanding the SAR, confirming, for example, that both lipophilicity and steric bulk at the 6-position are critical for receptor binding. researchgate.net The development of robust and predictive QSAR models is a key goal in the optimization of analogues of this compound.

| Dependent Variable | Equation | Statistical Significance |

|---|---|---|

| pKi (log of binding affinity) | pKi = c0 + c1(π) + c2(Δ MOL VOL) | r = 0.970 (n=15) |

Applications As Chemical Intermediates and Advanced Research Probes

Strategic Building Block in Organic Synthesis

In the field of organic chemistry, molecular structures that can be readily modified to form more complex products are known as building blocks. The title compound, with its multiple functional groups, is a prime example of such a strategic intermediate, enabling the construction of intricate molecular architectures.

The 2-methyl-nicotinic acid core is a versatile scaffold for synthesizing a variety of complex, polysubstituted heterocyclic compounds. The carboxylic acid group can be readily converted into other functional groups, such as hydrazides, which can then undergo further reactions. For instance, novel 6-aryl-2-methylnicotinic acid hydrazides have been synthesized and subsequently reacted with aldehydes to form corresponding hydrazones. researchgate.net This demonstrates the utility of the nicotinic acid framework in building multi-ring systems.

Similarly, the nicotinic acid moiety can be activated, for example by converting it to an acyl chloride, and then reacted with other heterocyclic amines. This approach has been used to create a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, showcasing how the core structure can be linked to other aromatic systems to generate molecules with increased complexity and diverse chemical properties. mdpi.com

| Starting Scaffold | Reaction Type | Resulting Heterocycle Class | Source |

| 6-aryl-2-methylnicotinic acid | Hydrazide formation, Condensation | Nicotinic acid hydrazones | researchgate.net |

| Substituted nicotinic acid | Acyl chlorination, Acylation | N-(thiophen-2-yl) nicotinamides | mdpi.com |

The structural motifs present in 2-Methyl-6-(piperidin-1-yl)nicotinic acid—namely the pyridine (B92270) carboxylic acid and piperidine (B6355638) rings—are prevalent in many biologically active compounds. Pyridine carboxylic acid isomers are recognized as versatile scaffolds in medicinal chemistry for discovering new enzyme inhibitors. nih.gov The nicotinic acid core is found in numerous natural products and vitamins and is a key component in a wide range of therapeutic agents. ekb.egnih.gov

The piperidine ring is also a common feature in pharmaceuticals and is listed as a chemical frequently used in the manufacture of various substances. unodc.org For example, functionalized piperidines are key intermediates in the synthesis of highly active narcotic analgesics, such as fentanyl analogues. researchgate.net The combination of these two valuable pharmacophores in a single molecule makes this compound a promising precursor for the development of new pharmaceutical candidates. Research into novel nicotinic acid hydrazones has identified compounds with potential antiproliferative activity against leukemia cell lines, highlighting the therapeutic potential of derivatives from this structural class. researchgate.net

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to interact with and help elucidate the function of biological targets like proteins and receptors. nih.gov The inherent structure of this compound makes it an attractive scaffold for the design of such specialized tools.

Fluorescent probes are indispensable tools for visualizing biological processes within living cells. nih.gov These molecules are typically designed by integrating a fluorophore (a fluorescent unit) with a targeting moiety that directs the probe to a specific cellular location. nih.gov Heterocyclic compounds often form the core of fluorescent dyes.

While direct synthesis of a fluorescent probe from this compound is not detailed in the provided sources, its structure is analogous to scaffolds used in probe development. For example, BODIPY FL, a common fluorophore, has been conjugated to other heterocyclic molecules to create probes for cell imaging. frontiersin.org The nicotinic acid portion of the title compound could be chemically modified to attach a fluorophore, while the piperidinyl group could be altered to enhance cell permeability or direct the probe to specific organelles like mitochondria, a common target in cellular imaging. The development of probes with longer emission wavelengths is a key goal to avoid spectral overlap with other cellular stains, and scaffolds are often selected and modified to achieve this. mdpi.com

Small molecules that selectively bind to specific receptors are crucial for studying their physiological roles. A compound structurally related to the title molecule, 2-methyl-6-(phenylethynyl)-pyridine (MPEP), has been identified as a potent and highly selective antagonist for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.gov MPEP is used extensively in neuropharmacology research to investigate the function of mGlu5 receptors in the brain. nih.gov

MPEP works by inhibiting the receptor's response to its natural activators. nih.gov The discovery and characterization of MPEP underscore the value of the 2-methyl-6-substituted pyridine scaffold as a basis for designing potent and selective receptor modulators. This suggests that this compound could serve as a valuable precursor for creating new chemical probes to investigate the function of other receptors, by modifying the piperidinyl and carboxylic acid groups to tune binding affinity and selectivity for different biological targets.

| Compound | Target Receptor | Activity | Significance | Source |

| 2-methyl-6-(phenylethynyl)-pyridine (MPEP) | mGlu5 | Potent and Selective Antagonist | A key research tool in neuropharmacology | nih.gov |

Novel Applications Beyond Medicinal Chemistry

While the primary interest in complex nicotinic acid derivatives lies in medicinal chemistry, the parent compound, nicotinic acid, has several industrial applications. These include use as an anticorrosion agent for steel, a component in chemical imaging toners, and an additive in electroplating baths. nih.gov These applications derive from the chemical properties of the pyridine carboxylic acid structure. The introduction of methyl and piperidinyl substituents, as in this compound, modifies the molecule's electronic properties, solubility, and steric profile. These changes could be harnessed to develop novel materials with specialized properties, such as new organic catalysts, components for advanced polymers, or specialized coatings, extending its utility beyond the biological realm.

An article on the chemical compound “this compound” focusing on its applications in corrosion inhibition and agrochemical research cannot be generated at this time. Extensive searches for scientific literature and research data have not yielded specific information on the use of this particular compound in either corrosion inhibition studies or for herbicidal activity.

The available research data focuses on derivatives of nicotinic acid and other related pyridine compounds for these applications, rather than "this compound" itself. Due to the strict requirement to only include information directly pertaining to this specific chemical compound, the requested article cannot be produced.

Advanced Spectroscopic and Structural Characterization in Compound Analysis

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation.

In the absence of a published crystal structure for 2-Methyl-6-(piperidin-1-yl)nicotinic acid, an analysis of the crystallographic data for a closely related compound, 6-Methylnicotinic acid , can provide significant insights into the expected structural features of the nicotinic acid moiety. The crystallographic data for 6-Methylnicotinic acid reveals a monoclinic crystal system with the space group P2₁/c. researchgate.netnih.gov The pyridine (B92270) ring is essentially planar, with the carboxylic acid group and the methyl group substituent lying nearly in the same plane. researchgate.netnih.gov Intermolecular hydrogen bonding is a dominant feature in the crystal packing, with the carboxylic acid's hydroxyl group acting as a hydrogen bond donor to the nitrogen atom of an adjacent pyridine ring. researchgate.netnih.gov This results in the formation of hydrogen-bonded chains or networks within the crystal lattice.

For this compound, it is anticipated that the pyridine ring will maintain its planarity. The piperidine (B6355638) ring, however, typically adopts a chair conformation to minimize steric strain. The orientation of the piperidine ring relative to the pyridine ring will be a key structural feature, influenced by steric hindrance from the adjacent methyl group. Intermolecular interactions would likely involve hydrogen bonding from the carboxylic acid group, similar to 6-methylnicotinic acid.

Table 1: Crystallographic Data for the Related Compound 6-Methylnicotinic acid. researchgate.netnih.gov

| Parameter | Value for 6-Methylnicotinic acid |

| Chemical Formula | C₇H₇NO₂ |

| Formula Weight | 137.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8788 (8) |

| b (Å) | 13.634 (3) |

| c (Å) | 6.1094 (12) |

| β (°) | 90.51 (3) |

| Volume (ų) | 323.07 (12) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.410 |

Note: This data is for 6-Methylnicotinic acid and is presented as an illustrative example.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the confirmation of the molecular structure.

While specific experimental NMR data for this compound is not available, a predicted spectrum can be constructed based on the analysis of its constituent parts: a 2,6-disubstituted pyridine ring, a piperidine ring, a methyl group, and a carboxylic acid group.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the piperidine ring, and the methyl group. The two aromatic protons on the pyridine ring would likely appear as doublets in the downfield region (typically δ 7.0-8.5 ppm). The methyl group protons would present as a singlet in the upfield region (around δ 2.5 ppm). The protons of the piperidine ring would exhibit more complex splitting patterns, appearing as multiplets in the region of δ 1.5-3.5 ppm. The acidic proton of the carboxylic acid group would likely be a broad singlet at a very downfield chemical shift (δ 10-13 ppm), and its observation may depend on the solvent used.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. The pyridine ring carbons would resonate in the aromatic region (δ 120-160 ppm). The carbon of the carboxylic acid group would be found at a significantly downfield shift (δ 165-185 ppm). The methyl group carbon would appear at a high-field chemical shift (around δ 20-25 ppm). The carbons of the piperidine ring would be observed in the aliphatic region (δ 20-50 ppm).

Table 2: Predicted ¹H NMR Chemical Shifts for this compound.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H (position 4/5) | 7.0 - 8.5 | Doublet |

| Pyridine-H (position 5/4) | 7.0 - 8.5 | Doublet |

| Piperidine-H (α to N) | 3.0 - 3.5 | Multiplet |

| Piperidine-H (β, γ to N) | 1.5 - 2.0 | Multiplet |

| Methyl-H | ~2.5 | Singlet |

| Carboxylic Acid-H | 10 - 13 | Broad Singlet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 185 |

| Pyridine-C (substituted) | 150 - 160 |

| Pyridine-C (unsubstituted) | 120 - 140 |

| Piperidine-C (α to N) | 40 - 50 |

| Piperidine-C (β, γ to N) | 20 - 30 |

| Methyl-C | 20 - 25 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular weight of this compound (C₁₂H₁₆N₂O₂) is 220.27 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 220.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (•OH, 17 Da) or a carboxyl group (•COOH, 45 Da). Cleavage of the bond between the pyridine ring and the piperidine nitrogen could also occur. The piperidine ring itself can undergo characteristic fragmentation, often involving the loss of ethylene (C₂H₄, 28 Da) or a propyl radical (C₃H₇•, 43 Da). Alpha-cleavage adjacent to the nitrogen atom in the piperidine ring is also a common fragmentation pathway.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound.

| m/z Value | Predicted Fragment Ion |

| 220 | [M]⁺ (Molecular Ion) |

| 203 | [M - OH]⁺ |

| 175 | [M - COOH]⁺ |

| 136 | [M - C₅H₁₀N]⁺ (Loss of piperidine) |

| 84 | [C₅H₁₀N]⁺ (Piperidinyl cation) |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 2-Methyl-6-(piperidin-1-yl)nicotinic acid, and how do they address structural ambiguity?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions on the pyridine and piperidine rings. High-performance liquid chromatography (HPLC) with UV detection can assess purity (>97% threshold). Mass spectrometry (MS) validates molecular weight (C₁₂H₁₆N₂O₂, theoretical MW 220.27). For solubility, perform phase diagrams in solvents like DMSO, ethanol, and water under controlled temperatures (20–60°C) .

Q. How should researchers optimize synthesis routes for this compound to improve yield?

- Methodological Answer : Employ a multi-step approach:

- Step 1 : Couple 6-methylnicotinic acid with piperidine via Buchwald-Hartwig amination (Pd catalyst, 80–100°C, 12–24 hours).

- Step 2 : Monitor reaction progress with thin-layer chromatography (TLC) and optimize stoichiometry (e.g., 1:1.2 molar ratio of acid to piperidine).

- Step 3 : Purify via recrystallization (ethanol/water mixture) or column chromatography (silica gel, ethyl acetate/hexane). Yield improvements (e.g., from 60% to 85%) can be achieved by adjusting reaction time, temperature, and catalyst loading .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines for acute toxicity (Category 4) and skin/eye irritation (Category 2):

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Use a factorial design (2 factors: pH [3–9], temperature [25–60°C]) with stability as the response variable. Prepare buffered solutions (phosphate, acetate) and incubate samples for 7–30 days. Analyze degradation products via LC-MS and quantify intact compound using HPLC-UV. Stability thresholds (e.g., <10% degradation) should align with ICH guidelines .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Conduct comparative solubility studies using standardized protocols:

- Solvent Systems : Water, ethanol, DMSO, and simulated biological fluids.

- Controls : Include reference compounds (e.g., nicotinic acid derivatives) to validate methods.

- Analysis : Apply Hansen solubility parameters to reconcile discrepancies caused by solvent polarity or impurity effects .

Q. How can density functional theory (DFT) models predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Step 1 : Optimize molecular geometry using B3LYP/6-31G(d) basis sets.

- Step 2 : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyridine ring.

- Step 3 : Simulate reaction pathways (e.g., substitution at the 2-methyl group) and compare activation energies with experimental kinetics. Validate with NMR reaction monitoring .

Q. What theoretical frameworks guide mechanistic studies of this compound’s biological activity?

- Methodological Answer : Link hypotheses to receptor-ligand interaction models (e.g., molecular docking with nicotinic acetylcholine receptors). Use structure-activity relationship (SAR) principles to modify substituents (e.g., piperidine methylation) and test binding affinity via surface plasmon resonance (SPR) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported cytotoxicity profiles across cell lines?

- Methodological Answer :

- Replicate Studies : Use identical cell lines (e.g., HEK-293 vs. HepG2) and culture conditions.

- Dose-Response Curves : Test 0.1–100 µM ranges with 48-hour exposure.

- Controls : Include positive (e.g., cisplatin) and vehicle controls.

- Statistical Analysis : Apply ANOVA with post-hoc tests to identify cell-line-specific effects. Publish raw data to enable meta-analysis .

Integration with Broader Research

Q. How can this compound be incorporated into a PICOT framework for neurodegenerative disease research?

- Methodological Answer :

- Population (P) : In vitro neuronal models (e.g., SH-SY5Y cells).

- Intervention (I) : 10 µM this compound.

- Comparison (C) : Untreated cells or acetylcholine-positive controls.

- Outcome (O) : Neurite outgrowth measured via ImageJ.

- Time (T) : 72-hour exposure. Align endpoints with preclinical trial phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.